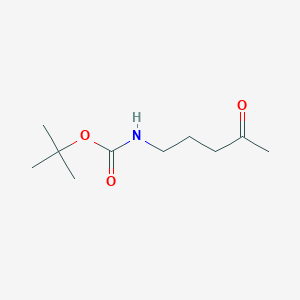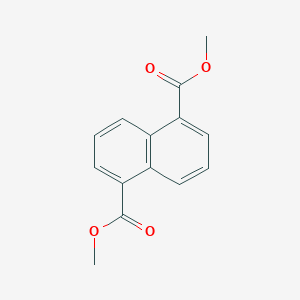
Dimethyl 1,5-naphthalenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,5-naphthalenedicarboxylate (DMNDC) is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly used in scientific research as a building block for the synthesis of various organic compounds. DMNDC is a white crystalline solid with a molecular weight of 270.28 g/mol and a melting point of 135-138°C.
Applications De Recherche Scientifique
Dimethyl 1,5-naphthalenedicarboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of liquid crystals, polymers, and pharmaceuticals. Dimethyl 1,5-naphthalenedicarboxylate is also used in the synthesis of fluorescent dyes and as a precursor for the synthesis of other naphthalene derivatives.
Mécanisme D'action
The mechanism of action of Dimethyl 1,5-naphthalenedicarboxylate is not well understood. However, it is believed that Dimethyl 1,5-naphthalenedicarboxylate acts as a nucleophile in various chemical reactions. It can react with electrophiles such as carbonyl compounds, halogens, and epoxides to form new compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Dimethyl 1,5-naphthalenedicarboxylate. However, it has been reported that Dimethyl 1,5-naphthalenedicarboxylate can induce cytotoxicity in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dimethyl 1,5-naphthalenedicarboxylate is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of Dimethyl 1,5-naphthalenedicarboxylate is its limited solubility in common organic solvents, which can make it difficult to work with in certain reactions.
Orientations Futures
For the use of Dimethyl 1,5-naphthalenedicarboxylate include the synthesis of new liquid crystal materials, new pharmaceuticals, and further research on its mechanism of action and potential toxicity.
Méthodes De Synthèse
Dimethyl 1,5-naphthalenedicarboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,5-naphthalenedicarboxylic acid with methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Propriétés
Numéro CAS |
19458-95-8 |
|---|---|
Nom du produit |
Dimethyl 1,5-naphthalenedicarboxylate |
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
dimethyl naphthalene-1,5-dicarboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)18-2/h3-8H,1-2H3 |
Clé InChI |
CUDOKCQJXWWKTD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2C(=O)OC |
SMILES canonique |
COC(=O)C1=CC=CC2=C1C=CC=C2C(=O)OC |
Synonymes |
1,5-Naphthalenedicarboxylic acid diMethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)

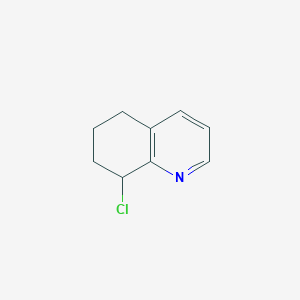
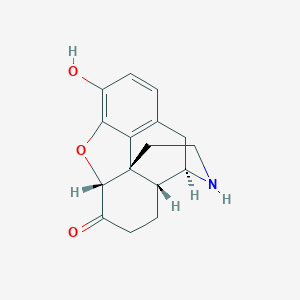


![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)
![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)
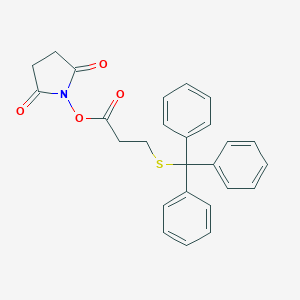
![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
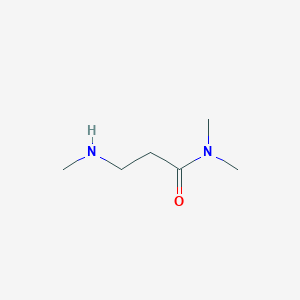
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)

